molecular formula C16H18N2O3 B8511652 3-(3-Imidazol-1-yl-phenyl)-3-oxo-propionic acid tert-butyl ester

3-(3-Imidazol-1-yl-phenyl)-3-oxo-propionic acid tert-butyl ester

Cat. No. B8511652
M. Wt: 286.33 g/mol
InChI Key: FEPASYFSULWDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07151098B2

Procedure details

Prepared from methyl 3-(1H-imidazol-1-yl)benzoate [prepared from 3-(1H-imidazol-1-yl)benzoic acid (J. Med. Chem. 1987, 30, 1342; CAS-No. [108035-47-8] by refluxing in conc. H2SO4/MeOH] by treatment with lithium tert.-butyl acetate according to general procedure H (method b). Obtained as an orange-brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lithium tert.-butyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
H2SO4 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=2)[C:9]([O:11]C)=O)[CH:5]=[CH:4][N:3]=[CH:2]1.N1(C2C=C(C=CC=2)C(O)=O)C=CN=C1.[C:30]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])(=[O:32])[CH3:31].[Li]>OS(O)(=O)=O.CO>[C:34]([O:33][C:30](=[O:32])[CH2:31][C:9]([C:8]1[CH:13]=[CH:14][CH:15]=[C:6]([N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)[CH:7]=1)=[O:11])([CH3:37])([CH3:36])[CH3:35] |f:2.3,4.5,^1:37|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)C=1C=C(C(=O)OC)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)C=1C=C(C(=O)O)C=CC1
Step Three
Name
lithium tert.-butyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C.[Li]
Name
H2SO4 MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained as an orange-brown oil

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(CC(=O)C1=CC(=CC=C1)N1C=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.